4-Cyclohexyl-2-(ethylamino)butanoic acid
Description
Significance of Non-Proteinogenic Amino Acids and Their Analogues in Chemical Science
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. wikipedia.orgorganic-chemistry.org These unique structural analogues have gained immense significance in chemical science, particularly in medicinal chemistry and drug discovery. researchgate.net Their incorporation into peptide structures can lead to compounds with enhanced enzymatic stability, improved bioavailability, and novel pharmacological activities. wikipedia.orgnih.gov NPAAs serve as versatile chiral building blocks and molecular scaffolds for creating diverse chemical libraries, aiding in the development of new therapeutic agents. researchgate.net The structural diversity offered by NPAAs allows for the fine-tuning of molecular properties to optimize interactions with biological targets.
Overview of Butanoic Acid Derivatives as Synthetic Targets
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are important synthetic targets in various fields of chemistry. pharmablock.combiointerfaceresearch.com They are utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances. pharmablock.com The functional group versatility of butanoic acid allows for a wide range of chemical modifications, leading to a diverse array of compounds with distinct properties. monash.edustackexchange.com For instance, butanoic acid derivatives are key intermediates in the production of polymers and plasticizers. pharmablock.com In medicinal chemistry, they form the backbone of numerous bioactive molecules and are investigated for their potential therapeutic applications, including antiviral and anticancer properties. biointerfaceresearch.comresearchgate.net
Research Rationale for Investigating 4-Cyclohexyl-2-(ethylamino)butanoic acid
The investigation into this compound is driven by the unique combination of its structural features: a non-proteinogenic amino acid scaffold, a bulky cyclohexyl group, and an N-ethyl substitution. The cyclohexyl moiety is a common feature in many drug molecules, where it can serve as a bioisostere for other groups, potentially improving binding affinity to target proteins and enhancing lipophilicity. pharmablock.comiris-biotech.de The N-alkylation of amino acids is a known strategy to increase metabolic stability and membrane permeability of peptide-based drugs. monash.edu Therefore, the synthesis and study of this compound are aimed at exploring novel chemical space and generating new molecular entities with potential pharmacological relevance, possibly as antagonists for receptors in the central nervous system. nih.govnih.gov
Scope and Objectives of Academic Inquiry on this compound
The primary objective of academic inquiry into this compound is to fully characterize its physicochemical properties and to develop efficient synthetic pathways for its preparation. A key goal is to understand how the interplay of its structural components influences its chemical behavior and potential biological activity. Research in this area would also aim to explore its utility as a building block in the synthesis of more complex molecules, such as peptidomimetics or novel drug candidates. The scope of these investigations includes detailed spectroscopic analysis, stereoselective synthesis, and preliminary biological screening to identify potential areas for therapeutic application.
Chemical and Physical Properties of this compound
The known physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, purification, and handling in a research setting.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Boiling Point | 335.7 °C at 760 mmHg |
| Density | 0.997 g/cm³ |
| CAS Number | 5428-16-0 |
Detailed Research Findings
Due to the specific and novel nature of this compound, detailed research findings in peer-reviewed literature are limited. However, based on its structural similarity to other N-alkylated, bulky side-chain amino acids, several research avenues can be projected.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from a suitable precursor. One common and effective method for the synthesis of N-alkylated amino acids is reductive amination. wikipedia.orgorganic-chemistry.orglibretexts.org
A likely pathway would begin with the synthesis of the corresponding α-keto acid, 4-cyclohexyl-2-oxobutanoic acid. This intermediate can then undergo reductive amination with ethylamine (B1201723). In this reaction, the ethylamine first reacts with the ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final N-ethylated amino acid product. organic-chemistry.orgnih.gov
An alternative approach could involve the direct N-alkylation of 2-amino-4-cyclohexylbutanoic acid with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) under basic conditions. nih.gov However, this method can sometimes lead to over-alkylation and may require careful control of reaction conditions to achieve mono-alkylation selectively. monash.edu
Structure
3D Structure
Properties
CAS No. |
5428-16-0 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3,(H,14,15) |
InChI Key |
VFJKDEWRRDXKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclohexyl 2 Ethylamino Butanoic Acid
Retrosynthetic Analysis of the 4-Cyclohexyl-2-(ethylamino)butanoic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which helps in designing a viable synthetic route. ub.edu The process involves breaking bonds (disconnections) and converting functional groups to identify potential starting materials. amazonaws.comyoutube.com
For this compound, two primary disconnections are logical:
C-N Bond Disconnection: The bond between the nitrogen of the ethylamino group and the alpha-carbon (C2) of the butanoic acid backbone is a prime candidate for disconnection. This functional group interconversion (FGI) leads to two synthons: an electrophilic carbon at C2 and a nucleophilic ethylamine (B1201723). The synthetic equivalent for the electrophilic synthon could be an α-haloacid (e.g., 2-bromo-4-cyclohexylbutanoic acid) or an α-ketoacid (2-oxo-4-cyclohexylbutanoic acid). This suggests that the ethylamino group can be introduced late in the synthesis via nucleophilic substitution or reductive amination.
C-C Bond Disconnection: A carbon-carbon bond disconnection can be envisioned between C3 and C4. This breaks the molecule into a cyclohexyl-containing fragment and a four-carbon chain synthon with functional groups at both ends. A more practical C-C disconnection is at the bond connecting the cyclohexyl ring to the butanoic acid chain. This approach simplifies the target into a four-carbon chain (a derivative of butanoic or succinic acid) and a cyclohexyl synthon, suggesting a reaction like a Friedel-Crafts acylation or an organometallic coupling to join the two pieces.

Multi-Step Organic Synthesis Approaches for this compound
Multi-step synthesis involves a sequence of chemical reactions to build the target molecule from simpler starting materials. vapourtec.com The construction of this compound can be systematically approached by building the carbon skeleton and then introducing the required functional groups.
Strategies for Butanoic Acid Backbone Construction
The formation of the substituted four-carbon butanoic acid backbone is a foundational step. One classic and versatile method is the malonic ester synthesis . This procedure allows for the extension of a carbon chain by two atoms.
To construct the 4-cyclohexylbutanoic acid skeleton, the synthesis could begin with diethyl malonate. The process would involve:
Deprotonation of diethyl malonate with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate.
Alkylation of the enolate with a cyclohexylethyl halide (e.g., 1-bromo-2-cyclohexylethane).
Subsequent hydrolysis of the resulting diester and decarboxylation upon heating to yield 4-cyclohexylbutanoic acid.
This method provides a reliable route to the core acid structure before further functionalization.
Introduction and Functionalization of the Cyclohexyl Moiety
The cyclohexyl group is a key feature of the molecule, influencing its physical and chemical properties. fiveable.mepharmablock.com A common strategy to introduce this moiety is through Friedel-Crafts acylation .
This approach would involve:
Reacting cyclohexane (B81311) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-cyclohexyl-4-oxobutanoic acid.
The ketone carbonyl group must then be reduced to a methylene (B1212753) group (-CH₂-). This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
This sequence effectively attaches the cyclohexyl ring to a four-carbon acid chain, yielding 4-cyclohexylbutanoic acid, which is a key intermediate for subsequent steps.
Incorporation of the Ethylamino Group
With the 4-cyclohexylbutanoic acid backbone in hand, the final step is the introduction of the ethylamino group at the alpha-position (C2). Two primary methods are suitable for this transformation.
α-Halogenation followed by Nucleophilic Substitution: The carboxylic acid can be converted to its acid halide (e.g., using SOCl₂) and then treated with N-bromosuccinimide (NBS) to achieve α-bromination. The resulting 2-bromo-4-cyclohexylbutanoyl halide can then be reacted with excess ethylamine. The ethylamine acts as a nucleophile, displacing the bromide and forming the amide. Subsequent hydrolysis of the amide yields the target amino acid.
Reductive Amination: A more direct and common approach is reductive amination. The 4-cyclohexylbutanoic acid is first converted into an α-ketoacid, 2-oxo-4-cyclohexylbutanoic acid. This intermediate is then reacted with ethylamine to form an imine, which is subsequently reduced in situ to the secondary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for forming C-N bonds.
| Step | Strategy | Key Reagents | Intermediate/Product |
|---|---|---|---|
| Backbone Construction | Malonic Ester Synthesis | Diethyl malonate, NaOEt, 1-bromo-2-cyclohexylethane | 4-Cyclohexylbutanoic acid |
| Cyclohexyl Introduction | Friedel-Crafts Acylation & Reduction | Cyclohexane, Succinic anhydride, AlCl₃, then Zn(Hg)/HCl | 4-Cyclohexylbutanoic acid |
| Ethylamino Incorporation | Reductive Amination | Ethylamine, NaBH₃CN | This compound |
Stereoselective Synthesis of this compound
The C2 carbon in this compound is a chiral center. Stereoselective synthesis aims to produce a single enantiomer of the molecule.
Chiral Pool Approaches Utilizing Amino Acid Precursors
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comwikipedia.org Naturally occurring α-amino acids are excellent candidates for this purpose as they provide a pre-defined stereocenter at the α-carbon. researchgate.netankara.edu.tr L-glutamic acid is a particularly suitable precursor for synthesizing the (S)-enantiomer of the target molecule.
A plausible synthetic route starting from L-glutamic acid would be:
Protection: The α-amino group and the α-carboxylic acid group of L-glutamic acid are protected. For example, the amino group can be protected as a Boc (tert-butyloxycarbonyl) group, and the α-carboxylic acid can be protected as a methyl or ethyl ester.
Side-Chain Modification: The γ-carboxylic acid on the side chain is selectively reduced to a primary alcohol. This can be achieved using a mild reducing agent like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂).
Activation and Displacement: The resulting alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. This activated intermediate is then subjected to a nucleophilic substitution reaction with a cyclohexyl organometallic reagent, such as a cyclohexyl cuprate (B13416276) (a Gilman reagent), to form the C-C bond and introduce the cyclohexyl moiety.
Deprotection and N-Ethylation: The protecting groups are removed. The primary amine is then selectively ethylated. This can be accomplished via reductive amination with acetaldehyde (B116499) or direct alkylation with an ethyl halide under controlled conditions.
Final Hydrolysis: The ester protecting group on the carboxylic acid is hydrolyzed to yield the final product with the desired stereochemistry.
This chiral pool approach ensures that the stereochemistry at the C2 position, derived from the natural amino acid, is preserved throughout the synthesis. researchgate.net
| Chiral Precursor | Key Stereochemical Feature | Potential for Target Synthesis |
|---|---|---|
| L-Glutamic Acid | (S)-stereocenter at α-carbon | Ideal for synthesizing (S)-4-Cyclohexyl-2-(ethylamino)butanoic acid. The side-chain carboxylic acid allows for extension and introduction of the cyclohexyl group. |
| L-Aspartic Acid | (S)-stereocenter at α-carbon | Could be used, but would require a one-carbon homologation step in addition to the introduction of the cyclohexyl group. |
| L-Lysine | (S)-stereocenter at α-carbon | Less ideal, as the side chain is an amino group rather than a carboxylic acid, requiring more complex functional group interconversions. |
Asymmetric Catalysis for Enantiomeric Control
There is no available research detailing the use of asymmetric catalysis to control the enantiomeric outcome in the synthesis of this compound.
Diastereoselective Synthesis Strategies
Information regarding diastereoselective strategies for the synthesis of this compound is not found in the current body of scientific literature.
Investigation of Reaction Kinetics and Mechanistic Pathways in this compound Synthesis
No studies on the reaction kinetics or mechanistic pathways for the synthesis of this compound have been published.
Development and Optimization of Synthetic Protocols for this compound
There are no reports on the development or optimization of synthetic protocols specifically for this compound.
Derivatization Strategies and Advanced Analytical Characterization of 4 Cyclohexyl 2 Ethylamino Butanoic Acid and Its Analogues
Strategies for Chemical Derivatization of 4-Cyclohexyl-2-(ethylamino)butanoic acid
Chemical derivatization is a key strategy to improve the analytical properties of molecules that lack a strong chromophore or fluorophore, or to enhance their volatility for gas chromatography. For this compound, derivatization primarily targets the secondary amino group and the carboxylic acid function.
Derivatization for Enhanced Spectroscopic Detection
The absence of a significant UV-absorbing or fluorescent moiety in this compound makes its detection at low concentrations challenging. To overcome this, various derivatizing agents can be employed to introduce a reporter group, thereby enhancing its response in spectroscopic detectors like UV-Vis or fluorescence detectors, commonly used in High-Performance Liquid Chromatography (HPLC).
The secondary amine group is a prime target for derivatization. Reagents that react with both primary and secondary amines are suitable for this purpose. Commonly used derivatizing agents include:
Phenylisothiocyanate (PITC): This reagent reacts with the secondary amine to form a phenylthiourea (B91264) derivative, which exhibits strong UV absorbance around 254 nm. researchgate.net The reaction is typically carried out in an alkaline medium.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC reacts with the secondary amine to yield a highly fluorescent derivative, allowing for sensitive detection. waters.com
Fluorescent Tags: Other fluorescent labels such as Dansyl chloride and fluorescamine (B152294) derivatives, while often used for primary amines, can sometimes be adapted for secondary amines under specific conditions to achieve high sensitivity. in-part.comnih.gov
The carboxylic acid group can also be targeted for derivatization, often to improve chromatographic separation or to introduce a fluorescent tag. Esterification with a fluorescent alcohol is a common strategy.
Table 1: Common Derivatization Reagents for Spectroscopic Detection of Secondary Amines
| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |
| Phenylisothiocyanate (PITC) | Secondary Amine | UV-Vis (254 nm) | Robust, well-established method |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Secondary Amine | Fluorescence | High sensitivity |
| Dansyl Chloride | Secondary Amine | Fluorescence | High sensitivity, well-studied |
Functionalization for Further Chemical Transformations
Beyond enhancing detection, the functional groups of this compound can be modified for subsequent chemical transformations, such as peptide synthesis or the creation of more complex molecules.
Protection of the Amino Group: The ethylamino group can be protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). This is a crucial step if the carboxylic acid moiety is to be activated for amide bond formation, preventing self-polymerization.
Activation of the Carboxylic Acid: The butanoic acid group can be activated to form an acid chloride, an active ester (e.g., N-hydroxysuccinimide ester), or an anhydride (B1165640). These activated forms are reactive towards nucleophiles, enabling the formation of amides, esters, and other derivatives. For instance, coupling with another amino acid ester would lead to the formation of a dipeptide analogue.
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing a different scaffold for further synthetic modifications.
These functionalization strategies open avenues for incorporating this unique amino acid into larger molecular frameworks and for creating libraries of related compounds for various research purposes. core.ac.uknih.gov
Advanced Spectroscopic Elucidation of this compound Structure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, NMR spectroscopy can confirm the presence of all its structural components: the cyclohexyl ring, the ethylamino group, and the butanoic acid backbone.
One-Dimensional (¹H, ¹³C) NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Cyclohexyl Protons: The protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region (typically 1.0-2.0 ppm), due to extensive spin-spin coupling.
Ethyl Group Protons: The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.
Butanoic Acid Backbone Protons: The protons on the butanoic acid chain would appear at distinct chemical shifts. The α-proton (adjacent to the amino and carboxyl groups) would be downfield due to the deshielding effect of these groups. The β and γ protons would be further upfield.
NH Proton: The proton on the secondary amine may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically > 170 ppm).
Cyclohexyl Carbons: The carbons of the cyclohexyl ring would resonate in the aliphatic region (typically 25-45 ppm).
Ethyl Group Carbons: The two carbons of the ethyl group would have distinct chemical shifts.
Butanoic Acid Backbone Carbons: The four carbons of the butanoic acid chain would each give a separate signal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl (CH, CH₂) | 1.0 - 2.0 (m) | 25 - 45 |
| Ethyl (CH₃) | ~1.2 (t) | ~15 |
| Ethyl (CH₂) | ~2.8 (q) | ~45 |
| Butanoic Acid (α-CH) | ~3.5 (m) | ~60 |
| Butanoic Acid (β-CH₂) | ~1.8 (m) | ~30 |
| Butanoic Acid (γ-CH₂) | ~1.5 (m) | ~35 |
| Carboxyl (COOH) | 10 - 12 (br s) | >170 |
| Amino (NH) | Variable (br s) | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. core.ac.ukrsc.orgoregonstate.eduplos.orgcompoundchem.comlibretexts.org
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Methods
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between:
The methyl and methylene protons of the ethyl group.
Adjacent protons within the butanoic acid backbone (α-H with β-H₂, β-H₂ with γ-H₂).
Coupled protons within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This allows for the unambiguous assignment of carbon signals based on their attached proton resonances. For example, the quartet of the ethyl group's CH₂ protons would correlate with the corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different structural fragments. Key HMBC correlations would include:
Correlation from the ethyl group protons to the α-carbon of the butanoic acid backbone.
Correlations from the α-proton to the carboxyl carbon and the γ-carbon of the butanoic acid chain.
Correlations from the protons on the carbon adjacent to the cyclohexyl ring to the carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximities between protons of the ethyl group and protons on the butanoic acid backbone or the cyclohexyl ring, offering insights into the preferred spatial arrangement of these groups. researchgate.netnih.gov
By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a high-resolution mass measurement, typically to four or more decimal places, which allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (molecular formula: C₁₂H₂₃NO₂), the exact mass can be calculated and compared against the experimentally measured mass-to-charge ratio (m/z) to confirm its molecular formula with high confidence. Techniques like electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) analyzers are commonly employed for such analyses. mdpi.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would likely include:
Loss of water (H₂O) from the carboxylic acid group.
Loss of formic acid (HCOOH) or the entire carboxyl group (•COOH).
Cleavage of the ethylamino group , leading to characteristic neutral losses or charged fragments.
α-cleavage adjacent to the nitrogen atom.
Fragmentation of the cyclohexyl ring , often resulting in a series of losses of C₂H₄ units.
These fragmentation patterns allow for detailed structural elucidation and differentiation from isomeric compounds. mdpi.com
| Predicted Fragment Ion (m/z) | Proposed Elemental Composition | Description of Neutral Loss |
|---|---|---|
| 214.1807 | C₁₂H₂₄NO₂⁺ | Parent Ion [M+H]⁺ |
| 196.1701 | C₁₂H₂₂NO⁺ | Loss of H₂O |
| 168.1752 | C₁₁H₂₂N⁺ | Loss of COOH |
| 142.1596 | C₉H₁₆N⁺ | Cleavage and loss of propyl group from cyclohexyl |
| 86.0964 | C₅H₁₂N⁺ | Fragment containing the ethylamino group |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR Spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and secondary amine groups. Key characteristic peaks would include:
A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.
A strong C=O stretching vibration from the carboxylic acid, usually appearing between 1720-1700 cm⁻¹. researchgate.net
An N-H stretching vibration for the secondary amine, which is typically a single, weaker band around 3350-3310 cm⁻¹.
C-H stretching vibrations from the cyclohexyl and aliphatic parts of the molecule, observed just below 3000 cm⁻¹.
C-O stretching and O-H bending vibrations in the 1440-1210 cm⁻¹ region. researchgate.net
Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton. Expected signals include:
Strong C-H stretching and bending modes of the cyclohexyl ring.
C-C stretching vibrations of the cyclohexyl ring and the butanoic acid backbone. rasayanjournal.co.in
While the C=O stretch is visible, it is typically weaker in Raman than in FTIR spectra.
Together, FTIR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into its molecular structure. sapub.orgmdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | FTIR | Broad, Strong |
| N-H stretch (Secondary Amine) | 3350 - 3310 | FTIR | Weak to Medium |
| C-H stretch (Aliphatic/Cyclohexyl) | 2950 - 2850 | FTIR & Raman | Strong |
| C=O stretch (Carboxylic Acid) | 1720 - 1700 | FTIR | Very Strong |
| N-H bend (Secondary Amine) | 1650 - 1550 | FTIR | Medium |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | FTIR | Strong |
| Cyclohexyl Ring Vibrations | 1200 - 800 | Raman | Medium to Strong |
Chiral Optical Spectroscopic Techniques: Circular Dichroism (CD) Analysis
This compound possesses a stereogenic center at the C2 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a sample.
For this compound, the primary chromophore amenable to CD analysis is the carboxyl group (-COOH). The carboxyl n→π* electronic transition, which occurs in the far-UV region (typically around 210-240 nm), is electronically forbidden but becomes magnetically allowed in a chiral environment, giving rise to a CD signal known as a Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry around the chromophore.
By analyzing the CD spectrum, one can:
Confirm the optical activity of a sample.
Distinguish between the two enantiomers (they will produce mirror-image CD spectra).
Potentially assign the absolute configuration (R or S) by applying empirical rules, such as the octant rule for carboxylic acids, or by comparing the spectrum to that of structurally related compounds with known configurations.
CD analysis is crucial in fields where enantiomeric purity is important, as the biological activity of enantiomers can differ significantly.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, offering an exact portrait of the molecule's conformation.
For this compound, a successful single-crystal X-ray diffraction analysis would yield:
Unambiguous confirmation of the molecular structure , verifying the connectivity of the atoms.
Precise stereochemical assignment , determining the absolute configuration (R or S) of the chiral center at C2 without ambiguity.
Detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid and amino groups, which dictate the crystal packing. mdpi.com
The primary challenge for this technique is the necessity of growing a single, high-quality crystal suitable for diffraction, which can sometimes be a difficult and time-consuming process. Nevertheless, the unparalleled detail provided by X-ray crystallography makes it the gold standard for solid-state structural determination. mdpi.com
Chromatographic Methods for Separation and Purity Assessment of this compound and its Derivatives
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. semanticscholar.org The development of a robust HPLC method is critical for quality control in synthesis and for analytical characterization.
A typical approach for this amphoteric molecule would be Reversed-Phase HPLC (RP-HPLC) . pensoft.netpensoft.net Key parameters for method development include:
Stationary Phase : A C18 (octadecylsilyl) column is the most common choice, offering good retention for the non-polar cyclohexyl moiety. pensoft.net
Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous buffer is a critical parameter; it must be carefully controlled to ensure consistent ionization of the amino and carboxylic acid groups, which directly impacts retention time and peak shape. A pH between 3 and 7 is often a good starting point. pensoft.netlongdom.org
Detection : Due to the lack of a strong UV chromophore, detection is typically performed at a low wavelength, such as 210 nm, where the carboxyl group absorbs. longdom.orgcnrs.fr Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (LC-MS) can be used for more universal detection.
Chiral Separation : To separate the R and S enantiomers, specialized Chiral Stationary Phases (CSPs) are required. These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. nih.govphenomenex.com
Method validation according to established guidelines would be performed to ensure linearity, accuracy, precision, and sensitivity. semanticscholar.org
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, this compound, with its polar amino and carboxylic acid groups, is non-volatile and cannot be analyzed directly by GC. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. mdpi.com
The most common derivatization strategy for amino acids is silylation . This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the active hydrogens on the -COOH and -NH groups into trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and amines, respectively. mdpi.com
Once derivatized, the resulting volatile compound can be analyzed by GC-MS.
Gas Chromatography (GC) : The derivatized analyte is injected into the GC, where it is separated from other components on a capillary column. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically used for this type of analysis. mdpi.com
Mass Spectrometry (MS) : As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (usually by electron ionization) and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or through interpretation. mdpi.com
This derivatization-GC-MS approach is highly sensitive and specific, making it suitable for trace analysis and metabolomic studies involving this compound. fmach.it
Chiral Chromatography for Enantiomeric Purity Analysis
The determination of enantiomeric purity is a critical aspect in the development and quality control of chiral compounds. For this compound and its analogues, high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for separating and quantifying the individual enantiomers. The successful enantioseparation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their individual quantification.
The selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving adequate resolution between the enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide array of chiral molecules, including amino acids and their derivatives. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.
For N-alkylated amino acids with bulky non-aromatic side chains, such as this compound, the chiral recognition mechanism is primarily governed by steric interactions and hydrogen bonding. The ethyl group on the amino moiety and the cyclohexyl group on the butanoic acid backbone create specific spatial arrangements that can be selectively recognized by the chiral cavities or grooves of the CSP.
Research Findings on Analogous Compounds
In a study focusing on the enantiomeric resolution of various α-amino acid esters derivatized with a nitrobenzoxadiazole (NBD) fluorescent tag, amylose-based CSPs such as Chiralpak AD-H and Lux Amylose-1 demonstrated superior enantiomer resolving ability. koreascience.kryakhak.org These findings suggest that both cellulose and amylose-based CSPs are strong candidates for developing a successful chiral separation method for this compound. The choice between them would likely depend on the specific derivatization strategy, if any, and empirical method development.
The mobile phase composition plays a critical role in modulating the retention and selectivity of the enantiomers. In normal-phase chromatography, mixtures of a non-polar solvent like hexane (B92381) with a polar modifier such as 2-propanol or ethanol (B145695) are commonly employed. The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.
The following data tables illustrate typical chromatographic conditions and the resulting parameters for the chiral separation of an analogous N-protected amino acid with a bulky aliphatic side chain on a polysaccharide-based CSP. This data is representative of the performance that could be expected during the method development for this compound.
Table 1: Illustrative Chromatographic Conditions for Chiral Separation of a Structurally Similar Amino Acid Analogue
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Chromatographic Results for the Enantiomeric Separation of a Structurally Similar Amino Acid Analogue
| Enantiomer | Retention Time (t_R) [min] | Tailing Factor (T_f) |
| Enantiomer 1 | 8.5 | 1.1 |
| Enantiomer 2 | 10.2 | 1.2 |
Table 3: Calculated Chromatographic Parameters for the Illustrative Separation
| Parameter | Value |
| Separation Factor (α) | 1.25 |
| Resolution (R_s) | 2.1 |
The separation factor (α) greater than 1 indicates that the two enantiomers have different affinities for the CSP, and a resolution (R_s) value greater than 1.5 signifies a baseline separation, which is generally considered adequate for accurate quantification. The development of a robust chiral HPLC method for this compound would involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition to achieve similar or better separation parameters.
Computational Chemistry and Theoretical Investigations of 4 Cyclohexyl 2 Ethylamino Butanoic Acid
Quantum Mechanical (QM) Studies on 4-Cyclohexyl-2-(ethylamino)butanoic acid
No specific studies utilizing Density Functional Theory to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or reactivity descriptors for this compound were found in the available literature. Such calculations would be invaluable for understanding its chemical behavior and potential for interactions.
Detailed energetic and conformational analyses of this compound using high-level ab initio methods like MP2 have not been reported. These studies are crucial for accurately determining the relative stabilities of different conformers and understanding the molecule's flexibility.
Molecular Modeling and Dynamics Simulations of this compound
There is a lack of research on the conformational landscape and potential energy surfaces of this compound derived from molecular modeling techniques. This information is fundamental for characterizing the three-dimensional shapes the molecule can adopt.
Molecular dynamics simulations focusing on the intermolecular interactions of this compound with itself or with solvent molecules are not available. These simulations would provide critical insights into its behavior in condensed phases and biological systems.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, Raman) of this compound were identified. Such theoretical predictions are vital for interpreting experimental spectra and confirming the molecule's structure.
Theoretical Insights into Reaction Mechanisms and Transition States for this compound Synthesis and Transformations
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the synthesis and transformation of chiral molecules like this compound. While specific theoretical studies on this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from computational investigations of similar β-amino acid syntheses. Density Functional Theory (DFT) is a prominent method used to model reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and selectivity of a reaction.
One of the common routes for the synthesis of β-amino acids involves the conjugate addition of an amine to an α,β-unsaturated carboxylic acid derivative. For this compound, a plausible synthetic route could be the Michael addition of ethylamine (B1201723) to 4-cyclohexylbut-2-enoic acid. Computational studies on analogous reactions can shed light on the mechanism. Theoretical calculations would typically be employed to model the reaction profile, identifying the key transition states and intermediates.
The reaction would likely proceed through a concerted or stepwise mechanism. In a computational investigation, the geometries of the reactants, ethylamine and the cyclohexyl-containing α,β-unsaturated acid, would first be optimized. Then, the transition state for the nucleophilic attack of the ethylamine nitrogen on the β-carbon of the unsaturated system would be located. The calculated energy barrier for this transition state is a critical parameter, as it determines the reaction rate. A lower energy barrier would indicate a more facile reaction.
Furthermore, DFT calculations can be used to explore the stereoselectivity of the reaction if a chiral catalyst is employed. By modeling the interaction of the reactants with the catalyst, it is possible to determine the transition state energies for the formation of both the (R)- and (S)-enantiomers. The enantiomeric excess can then be predicted from the difference in these energy barriers, providing valuable insights for the development of asymmetric synthetic methods.
Transformations of this compound, such as cyclization to form lactams or derivatization of the carboxylic acid or amino group, can also be investigated computationally. For instance, the intramolecular cyclization to form a β-lactam would involve the activation of the carboxylic acid group followed by nucleophilic attack by the amino group. Computational modeling could identify the lowest energy pathway for this transformation and predict the stability of the resulting lactam ring.
A hypothetical reaction coordinate diagram for a key synthetic step, based on typical values for similar reactions, is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (C-N bond formation) | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 (Proton transfer) | +8.5 |
| 5 | Products | -12.3 |
This interactive table showcases a hypothetical energy profile for a key step in the synthesis of this compound, illustrating the utility of computational chemistry in predicting reaction feasibility.
Computational Approaches for Chiral Recognition and Separation of this compound Enantiomers
The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. Computational modeling has become an indispensable tool for understanding and predicting the chiral recognition mechanisms that underpin enantioselective separation techniques, such as chromatography with chiral stationary phases (CSPs).
For this compound, molecular docking simulations can be employed to investigate its interaction with various chiral selectors. These simulations can predict the binding affinities and conformations of both the (R)- and (S)-enantiomers within the chiral environment of the CSP. A significant difference in the binding energy between the two enantiomers is indicative of good chiral recognition and, consequently, a successful enantioseparation.
The choice of chiral selector is crucial. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. The chiral recognition mechanism often involves a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking (if aromatic moieties are present in the selector).
In a typical computational study, a model of the chiral selector's surface is constructed. The (R)- and (S)-enantiomers of this compound are then "docked" into the active sites of the chiral selector. The docking algorithm samples a vast number of possible binding poses and scores them based on a force field that approximates the interaction energies. The results can reveal the specific interactions that are responsible for chiral discrimination. For example, the ethylamino group and the carboxylic acid group of the analyte can form hydrogen bonds with the polar groups of the CSP, while the bulky cyclohexyl group can have specific steric interactions.
The calculated binding energies can be correlated with experimental chromatographic data, such as the retention factors and the separation factor (α). A higher calculated difference in binding energy between the enantiomers should correspond to a larger α value. This predictive capability allows for the rational design and selection of CSPs for the efficient separation of this compound enantiomers, reducing the need for extensive experimental screening.
Below is a hypothetical data table summarizing the results of a molecular docking study of the enantiomers of this compound with two different chiral selectors.
| Enantiomer | Chiral Selector | Calculated Binding Energy (kcal/mol) | Key Interactions |
| (R) | Selector A | -7.2 | Hydrogen bond (COOH), Steric repulsion (Cyclohexyl) |
| (S) | Selector A | -8.5 | Hydrogen bond (COOH, NH), Favorable steric fit |
| (R) | Selector B | -6.8 | Dipole-dipole, Steric clash |
| (S) | Selector B | -6.9 | Dipole-dipole, Weaker steric interaction |
This interactive table presents hypothetical binding energies from a molecular docking simulation, demonstrating how computational methods can predict the selectivity of different chiral selectors for the enantiomers of this compound.
Research Applications and Broader Scientific Implications of 4 Cyclohexyl 2 Ethylamino Butanoic Acid Analogues
4-Cyclohexyl-2-(ethylamino)butanoic acid as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, allows for its incorporation into larger molecular frameworks through standard peptide coupling and other organic synthesis methodologies. Its distinct side chain and N-alkylation offer steric bulk and conformational constraints that are of significant interest in the design of complex molecules.
The integration of non-canonical amino acids like this compound is a key strategy in the development of peptidomimetics. mdpi.com These are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net The N-ethyl group in this compound sterically hinders the adjacent amide bond, rendering it less susceptible to cleavage by proteases. This modification is a common tactic to increase the in vivo half-life of peptide-based therapeutics.
The cyclohexyl side chain introduces significant hydrophobicity and conformational rigidity. mdpi.com By replacing a natural amino acid with this analogue, researchers can enforce specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. beilstein-journals.org This conformational control is vital for mimicking the bioactive conformation of a parent peptide, thereby ensuring high affinity and selectivity for its biological target. mdpi.comnih.gov
The synthesis of oligomers containing such modified amino acids can be achieved through both solid-phase and solution-phase peptide synthesis techniques. nih.govnih.gov The general coupling method often involves the use of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amide bond formation between the carboxylic acid of one amino acid and the amine of another. nih.gov
Table 1: Potential Impact of Incorporating this compound into Peptides
| Feature | Consequence | Reference |
| N-ethylation | Increased resistance to enzymatic degradation | mdpi.com |
| Cyclohexyl side chain | Enhanced hydrophobicity and conformational constraint | mdpi.com |
| Steric bulk | Induction of specific secondary structures (e.g., β-turns) | beilstein-journals.org |
| Modified backbone | Altered pharmacokinetic and pharmacodynamic properties | nih.govresearchgate.net |
Beyond linear or cyclic peptidomimetics, this compound and its analogues can serve as foundational units for the construction of more complex and diverse organic scaffolds. lifechemicals.com The presence of two distinct functional groups allows for orthogonal chemical modifications, enabling the synthesis of branched or dendritic structures. mdpi.com
These amino acid-based scaffolds are valuable in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel polymers and functional materials. lifechemicals.comnih.gov For instance, the cyclohexyl group can participate in hydrophobic interactions, driving the self-assembly of molecules into larger, ordered structures. The carboxylic acid and amine groups provide points for further chemical elaboration, allowing for the attachment of various functional moieties to create multifunctional molecules. mdpi.com
The construction of these scaffolds can involve a range of chemical reactions, including multicomponent reactions like the Ugi or Passerini reactions, which can rapidly generate molecular complexity from simple starting materials. beilstein-journals.orgbeilstein-journals.org The resulting scaffolds can be screened for a wide array of biological activities or utilized as frameworks for the development of catalysts or molecular sensors.
Exploration of this compound in Chemical Biology Research Tools
The unique properties of this compound analogues also lend themselves to the development of sophisticated tools for chemical biology research, enabling the study of complex biological processes at the molecular level.
Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. escholarship.orgchemicalprobes.org Analogues of this compound can be designed as affinity-based probes to investigate protein-ligand interactions. nih.govnih.gov In this approach, the core amino acid structure serves as the recognition element that binds to the target protein.
To function as a probe, the molecule is typically modified to include two additional components: a reporter tag and a reactive group. frontiersin.org
Reporter Tag: This is often a fluorescent molecule (fluorophore), a biotin (B1667282) tag for affinity purification, or an isotopic label for mass spectrometry-based detection.
Reactive Group: A photoreactive group (e.g., diazirine or benzophenone) can be incorporated to form a covalent bond with the target protein upon photoactivation, allowing for the permanent labeling and subsequent identification of binding partners.
Table 2: Components of an Affinity-Based Probe Derived from a this compound Analogue
| Component | Function | Example Moiety | Reference |
| Recognition Element | Binds to the target protein | This compound core | frontiersin.org |
| Reporter Tag | Enables detection and/or isolation | Biotin, Fluorophore (e.g., Rhodamine) | nih.govnih.gov |
| Reactive Group | Forms a covalent bond with the target | Photoreactive group (e.g., Diazirine) | frontiersin.org |
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov A key aspect of this field is the expansion of the genetic code to enable the incorporation of non-canonical amino acids into proteins. By reprogramming the translational machinery of a cell, it is possible to introduce amino acids with novel chemical functionalities, such as this compound analogues, at specific sites within a protein's sequence.
The incorporation of such an amino acid could confer new properties to the engineered protein:
Enhanced Stability: The bulky, hydrophobic cyclohexyl side chain could stabilize the folded structure of a protein through intramolecular hydrophobic interactions.
Altered Substrate Specificity: Introducing this analogue into the active site of an enzyme could modify its size and shape, thereby altering its substrate specificity or catalytic activity. nih.gov
Novel Binding Interfaces: The unique chemical properties of the analogue could be used to create new protein-protein interaction interfaces or to enhance binding to small molecules or other biological targets.
This approach of "re-engineering" proteins with unnatural building blocks opens up possibilities for creating novel biocatalysts, therapeutic proteins with improved properties, and new biomaterials. nih.govnih.gov
Potential for Novel Chemical Reactions and Catalysis Involving this compound
The structural motifs present in this compound suggest its potential utility in the development of novel chemical reactions and catalytic systems. The secondary amine and carboxylic acid functionalities can act as coordination sites for metal ions. Derivatives of this amino acid could be synthesized to serve as chiral ligands in asymmetric catalysis.
The presence of the cyclohexyl group can create a specific steric environment around a metal center, which could influence the stereochemical outcome of a catalyzed reaction, leading to high enantioselectivity. For example, metal-organic frameworks (MOFs) incorporating ligands derived from such amino acids could exhibit interesting catalytic properties, leveraging both the metal centers and the functional groups of the organic linker. researchgate.net
Furthermore, the unique reactivity of the N-ethylated amine could be exploited in novel synthetic methodologies. Research in this area might explore its use in multicomponent reactions or as a directing group in C-H activation reactions, paving the way for new strategies in organic synthesis.
Future Research Avenues for this compound and Related Structures
Given the nascent stage of research into this compound, numerous avenues for future investigation can be proposed based on the activities of its analogues and broader trends in the study of amino acid derivatives.
A primary direction for future research would be to synthesize this compound and screen it for a wide range of biological activities. Drawing from the findings on its analogues, initial investigations could focus on its potential anti-inflammatory and antimicrobial properties. The anti-inflammatory assays could include measuring its effects on cytokine production in relevant cell lines, while antimicrobial screening could assess its efficacy against a panel of pathogenic bacteria and fungi.
Considering that many amino acid derivatives exhibit activity within the central nervous system, exploring the neuropharmacological profile of this compound is a logical next step. nih.govnih.gov This could involve binding assays for various neurotransmitter receptors and transporters. The structural similarity to compounds that interact with opioid receptors suggests that investigating its affinity for these and other receptors involved in pain modulation would be a worthwhile pursuit. unica.it
Further research could delve into the structure-activity relationships (SAR) of a series of novel analogues of this compound. By systematically modifying the ethylamino and cyclohexyl groups, as well as the butanoic acid chain, researchers could identify key structural features that enhance specific biological activities. This approach would be instrumental in optimizing lead compounds for potential therapeutic development.
The potential for D-isomers of amino acids to possess unique biological activities is an emerging area of research. nih.govmdpi.com Therefore, the synthesis and biological evaluation of the D-isomer of this compound could reveal novel properties distinct from its L-isomer or racemic mixture. Such studies could uncover new mechanisms of action and therapeutic applications. nih.gov
Finally, the role of gut bacteria in metabolizing and producing various amino acid derivatives is a growing field of interest with implications for neurological health. nih.gov Future research could explore the potential interaction of this compound with the gut microbiome and whether its metabolites have any biological effects.
The table below outlines potential future research directions:
| Research Avenue | Rationale | Potential Outcomes |
| Synthesis and Broad Biological Screening | Lack of data on the specific compound. | Discovery of novel anti-inflammatory, antimicrobial, or other biological activities. |
| Neuropharmacological Profiling | Many amino acid derivatives are neuroactive. nih.govnih.gov | Identification of interactions with CNS targets, such as neurotransmitter receptors. |
| Structure-Activity Relationship (SAR) Studies | To optimize biological activity. | Development of more potent and selective lead compounds. |
| Investigation of Stereoisomers (D-isomers) | D-amino acids can have unique biological roles. nih.govmdpi.com | Uncovering novel therapeutic properties and mechanisms of action. |
| Gut Microbiome Interaction Studies | The gut-brain axis is a key area of research. nih.gov | Understanding the metabolic fate and potential indirect biological effects of the compound. |
Q & A
Q. What are the optimal synthetic routes for 4-Cyclohexyl-2-(ethylamino)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as condensation of cyclohexylamine derivatives with ethylamino precursors. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and coupling agents like EDCI/HOBt for amide bond formation. Reaction optimization should focus on solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalytic additives (e.g., DMAP for esterification). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the cyclohexyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and ethylamino moiety (δ 2.7–3.1 ppm for CHNH).
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 269.2).
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (210–254 nm) to assess purity. Compare retention times against known standards. For impurity profiling, reference pharmacopeial guidelines (e.g., EP/ICH standards) to identify and quantify byproducts like unreacted cyclohexyl intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data be systematically resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations).
- Statistical Analysis : Apply principal component analysis (PCA) to chromatographic peaks to distinguish batch-to-batch variability from genuine impurities.
- Multi-Technique Correlation : Use LC-MS to link HPLC peaks with molecular weights, resolving co-eluting impurities .
Q. What in silico strategies are effective for predicting biological activity or receptor binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on the compound’s carboxylic acid and ethylamino groups.
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict bioavailability. Validate against in vitro assays .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).
- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (GHS H335).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via:
- HPLC : Track new peaks indicative of hydrolysis (e.g., cyclohexyl alcohol byproducts).
- Karl Fischer Titration : Measure moisture uptake in lyophilized samples.
- FT-IR : Detect carbonyl group changes (e.g., ester hydrolysis) .
Q. What experimental approaches elucidate the compound’s reaction mechanisms in catalytic processes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
